molecular formula C12H15ClN4O2S2 B2934703 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide CAS No. 338953-97-2

4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2934703
CAS No.: 338953-97-2
M. Wt: 346.85
InChI Key: SUQXVXZIPDXCSQ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H15ClN4O2S2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15ClN4O2S2 . The InChI code for this compound is 1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 346.86 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Antibacterial Activities

A notable application of sulfonamide derivatives, including compounds structurally related to 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide, is in the synthesis of novel compounds with potential antibacterial and antifungal activities. Studies have demonstrated the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds exhibiting promising antibacterial potency. Such compounds have been synthesized through 1,3-dipolar cycloaddition and evaluated for their in vitro antibacterial and antifungal activities, indicating their potential as antibacterial agents (Wang, Wan, & Zhou, 2010).

Anticancer Activity

Another significant application is in the development of anticancer agents. Derivatives of sulfonamides have been synthesized and evaluated for their in vitro antitumor activity against the NCI-60 cell line panel. Compounds exhibiting remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, have been identified, highlighting their potential as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibition of carbonic anhydrase (CA) isozymes, which are relevant in physiological processes. Novel sulfonamides incorporating triazine moieties have been reported as inhibitors of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX. These compounds have shown inhibition constants in nanomolar ranges, suggesting their utility in developing novel approaches for managing hypoxic tumors (Garaj et al., 2005).

pH-Responsive Relaxivity for Mn2+ Complexes

In the field of inorganic chemistry, sulfonamide groups have been incorporated into ligands designed to provide a pH-dependent relaxivity response upon complexation with Mn2+. Such studies are crucial for developing contrast agents for magnetic resonance imaging (MRI), where the ligands' protonation and stability constants, as well as the structural confirmation of the complexes, have been thoroughly investigated (Uzal-Varela et al., 2020).

Tautomerism Studies

Research into the sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives has contributed to understanding the structural and electronic factors influencing such systems. This is relevant in the development of pharmaceuticals and functional materials, where tautomerism can affect the compound's biological activity and stability (Branowska et al., 2022).

Safety and Hazards

The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It also has a GHS07 signal word warning .

Properties

IUPAC Name

4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXVXZIPDXCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332890
Record name 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338953-97-2
Record name 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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